molecular formula C22H18N2O2S B14999427 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide

Cat. No.: B14999427
M. Wt: 374.5 g/mol
InChI Key: XOMWYYKXRXCXSJ-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide typically involves the coupling of 2-aminobenzenethiol with aromatic aldehydes or acyl chlorides. One common method involves the reaction of 2-aminobenzenethiol with an aromatic aldehyde in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multicomponent reactions, microwave irradiation, and molecular hybridization techniques. These methods are designed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include Dess-Martin periodinane for oxidation and hydroxybenzotriazole for substitution reactions . Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol and dimethyl formamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and methyl groups contribute to its unique properties compared to other benzothiazole derivatives .

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide

InChI

InChI=1S/C22H18N2O2S/c1-14-7-9-15(10-8-14)21(25)23-18-13-16(11-12-19(18)26-2)22-24-17-5-3-4-6-20(17)27-22/h3-13H,1-2H3,(H,23,25)

InChI Key

XOMWYYKXRXCXSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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